molecular formula C7H12O2 B14414270 2,2,4,5-Tetramethyl-2H-1,3-dioxole CAS No. 85976-14-3

2,2,4,5-Tetramethyl-2H-1,3-dioxole

Cat. No.: B14414270
CAS No.: 85976-14-3
M. Wt: 128.17 g/mol
InChI Key: FTMHOIXGENAJBF-UHFFFAOYSA-N
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Description

2,2,4,5-Tetramethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C7H12O2 It is a derivative of dioxolane, characterized by the presence of four methyl groups attached to the dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetramethyl-2H-1,3-dioxole typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The process can be summarized as follows:

  • Mix the aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
  • Heat the mixture under reflux to facilitate the formation of the dioxole ring.
  • Purify the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,5-Tetramethyl-2H-1,3-dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxole ring into other cyclic structures.

    Substitution: The methyl groups on the dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of reduced cyclic structures.

    Substitution: Formation of substituted dioxole derivatives with various functional groups.

Scientific Research Applications

2,2,4,5-Tetramethyl-2H-1,3-dioxole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,4,5-Tetramethyl-2H-1,3-dioxole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in cycloaddition reactions, forming new cyclic compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dioxol-2-one: A related compound with similar structural features but different reactivity.

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclic compound with tetramethyl substitution, used in different applications.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole: A boron-containing derivative with unique chemical properties.

Uniqueness

2,2,4,5-Tetramethyl-2H-1,3-dioxole stands out due to its high stability and reactivity, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and form stable products highlights its versatility and potential for diverse applications.

Properties

CAS No.

85976-14-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2,4,5-tetramethyl-1,3-dioxole

InChI

InChI=1S/C7H12O2/c1-5-6(2)9-7(3,4)8-5/h1-4H3

InChI Key

FTMHOIXGENAJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(O1)(C)C)C

Origin of Product

United States

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